molecular formula C9H13NOS B13591020 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol

3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol

Katalognummer: B13591020
Molekulargewicht: 183.27 g/mol
InChI-Schlüssel: IXJBOHRTQUDTLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 g/mol . This compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxyl group at the 3-position. The presence of both the pyrrolidine and thiophene rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

The synthesis of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophen-3-ylmethyl group. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Analyse Chemischer Reaktionen

3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(Thiophen-3-ylmethyl)pyrrolidin-3-ol include:

The uniqueness of this compound lies in its combination of the pyrrolidine and thiophene rings, which provides a balance of electronic and steric properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H13NOS

Molekulargewicht

183.27 g/mol

IUPAC-Name

3-(thiophen-3-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C9H13NOS/c11-9(2-3-10-7-9)5-8-1-4-12-6-8/h1,4,6,10-11H,2-3,5,7H2

InChI-Schlüssel

IXJBOHRTQUDTLV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1(CC2=CSC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.